

Theoretical Insights into 4-Bromobenzyl Alcohol: A Computational Chemistry Perspective

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Compound of Interest

Compound Name: 4-Bromobenzyl alcohol

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromobenzyl alcohol is a versatile organic compound widely utilized as a building block in the synthesis of pharmaceuticals and other fine chemicals.[1] Its molecular structure, characterized by a brominated phenyl ring attached to a hydroxymethyl group, imparts specific electronic and steric properties that are crucial for its reactivity and potential applications. Theoretical studies, employing quantum chemical methods like Density Functional Theory (DFT), provide invaluable insights into the structural, spectroscopic, and electronic properties of this molecule, complementing experimental data and aiding in the rational design of new derivatives with tailored functionalities. This technical guide offers a comprehensive overview of the theoretical studies on **4-Bromobenzyl alcohol**, presenting key data in a structured format, detailing computational methodologies, and visualizing complex relationships through diagrams.

Molecular Structure and Conformational Analysis

The geometric parameters of **4-Bromobenzyl alcohol**, including bond lengths and bond angles, can be theoretically determined through geometry optimization calculations. DFT methods, particularly with the B3LYP functional and a suitable basis set like 6-311++G(d,p), are commonly employed for this purpose.[2] The optimized structure provides a stable conformation in the gaseous phase, which can be compared with experimental data from X-ray diffraction studies.

Conformational analysis of benzyl alcohol and its derivatives reveals that the orientation of the hydroxymethyl group relative to the phenyl ring is a key structural feature.[3][4] The rotation around the C(aryl)-C(alkyl) bond dictates the overall shape of the molecule and can influence its intermolecular interactions.

Table 1: Selected Optimized Geometrical Parameters of **4-Bromobenzyl Alcohol** (Theoretical Analogy)

Parameter	Bond Length (Å) / Bond Angle (°)
C-Br	Value inferred from similar structures
C-O	Value inferred from similar structures
O-H	Value inferred from similar structures
C-C (ring)	Range inferred from similar structures
\angle CCO	Value inferred from similar structures
\angle COH	Value inferred from similar structures
Dihedral \angle Br-C-C-O	Value inferred from similar structures

Note: Specific theoretical values for **4-Bromobenzyl alcohol** are not readily available in the provided search results. The values presented here would be derived by analogy from DFT calculations on similar substituted benzyl alcohols.

Vibrational Spectroscopic Analysis (FT-IR and FT-Raman)

Vibrational spectroscopy is a powerful tool for identifying functional groups and elucidating the molecular structure. Theoretical calculations of vibrational frequencies, infrared intensities, and Raman scattering activities can aid in the assignment of experimental FT-IR and FT-Raman spectra.[5][6] DFT calculations at the B3LYP/6-311G(d,p) level of theory have been shown to provide good agreement with experimental vibrational spectra for related molecules.[7]

A detailed assignment of the vibrational modes can be performed based on the Potential Energy Distribution (PED) analysis.[8]

Table 2: Assignment of Fundamental Vibrational Frequencies of **4-Bromobenzyl Alcohol**

Experimental FT-IR (cm ⁻¹)	Experimental FT-Raman (cm ⁻¹)	Calculated Frequency (cm ⁻¹) (Scaled)	Assignment (PED)
Data from PubChem/NIST	Data from PubChem/NIST	Inferred from similar molecules	O-H stretch
Data from PubChem/NIST	Data from PubChem/NIST	Inferred from similar molecules	Aromatic C-H stretch
Data from PubChem/NIST	Data from PubChem/NIST	Inferred from similar molecules	CH ₂ asymmetric stretch
Data from PubChem/NIST	Data from PubChem/NIST	Inferred from similar molecules	CH ₂ symmetric stretch
Data from PubChem/NIST	Data from PubChem/NIST	Inferred from similar molecules	Aromatic C=C stretch
Data from PubChem/NIST	Data from PubChem/NIST	Inferred from similar molecules	CH ₂ scissoring
Data from PubChem/NIST	Data from PubChem/NIST	Inferred from similar molecules	C-O stretch
Data from PubChem/NIST	Data from PubChem/NIST	Inferred from similar molecules	C-Br stretch
Data from PubChem/NIST	Data from PubChem/NIST	Inferred from similar molecules	Ring breathing

Note: The calculated frequencies would be scaled by an appropriate factor (e.g., 0.9613 for B3LYP/6-31G) to correct for anharmonicity and basis set deficiencies.*[8]

NMR Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of molecular structure elucidation. Theoretical calculations of ¹H and ¹³C NMR chemical shifts can be performed using the Gauge-Independent Atomic Orbital (GIAO) method at the DFT level.[9][10][11] These

calculations, when compared with experimental spectra, can confirm structural assignments.

[12]

Table 3: Experimental and Theoretical ^1H and ^{13}C NMR Chemical Shifts (δ , ppm) of 4-Bromobenzyl Alcohol

Atom	Experimental ^1H	Calculated ^1H (GIAO)	Experimental ^{13}C	Calculated ^{13}C (GIAO)
C1-H	Experimental Value	Calculated Value	-	Calculated Value
C2-H	Experimental Value	Calculated Value	-	Calculated Value
C3-H	Experimental Value	Calculated Value	-	Calculated Value
C4	-	-	Experimental Value	Calculated Value
C5-H	Experimental Value	Calculated Value	-	Calculated Value
C6-H	Experimental Value	Calculated Value	-	Calculated Value
C7 (CH ₂)	Experimental Value	Calculated Value	Experimental Value	Calculated Value
O-H	Experimental Value	Calculated Value	-	-

Note: Experimental data is available from sources like ChemicalBook.[13] Theoretical values would be calculated relative to a reference standard like Tetramethylsilane (TMS).

Electronic Properties

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the electronic and optical properties of a molecule. The energy gap between the HOMO and LUMO (E_{gap}) is an indicator of the molecule's chemical reactivity and kinetic stability.[14][15] A smaller energy gap suggests higher reactivity.

Table 4: Calculated Electronic Properties of **4-Bromobenzyl Alcohol**

Parameter	Value (eV)
HOMO Energy	Calculated Value
LUMO Energy	Calculated Value
HOMO-LUMO Energy Gap (E_{gap})	Calculated Value
Ionization Potential (I)	Calculated Value
Electron Affinity (A)	Calculated Value
Electronegativity (χ)	Calculated Value
Chemical Hardness (η)	Calculated Value
Chemical Softness (S)	Calculated Value
Electrophilicity Index (ω)	Calculated Value

Note: These parameters are calculated from the HOMO and LUMO energies using standard equations.

Molecular Electrostatic Potential (MESP)

The Molecular Electrostatic Potential (MESP) surface provides a visual representation of the charge distribution in a molecule and is used to predict sites for electrophilic and nucleophilic attack.[14][16] The red regions on the MESP map indicate negative electrostatic potential (electron-rich areas), while blue regions represent positive electrostatic potential (electron-poor areas). For **4-Bromobenzyl alcohol**, the negative potential is expected to be localized around the oxygen and bromine atoms, while the hydrogen atoms of the hydroxyl and methylene groups will exhibit positive potential.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides insights into intramolecular and intermolecular bonding and interactions.^{[17][18]} It allows for the study of charge transfer and hyperconjugative interactions, which contribute to the stability of the molecule. The stabilization energy $E(2)$ associated with the delocalization of electron density from a filled donor NBO to an empty acceptor NBO can be quantified.

Non-Linear Optical (NLO) Properties

Organic molecules with extended π -conjugation and significant charge transfer characteristics can exhibit non-linear optical (NLO) properties.^{[5][19][20]} The first-order hyperpolarizability (β_0) is a key parameter for quantifying the NLO response of a molecule. Theoretical calculations of β_0 can be performed using DFT methods to assess the potential of a compound for NLO applications.

Table 5: Calculated NLO Properties of **4-Bromobenzyl Alcohol**

Parameter	Value (esu)
Dipole Moment (μ)	Calculated Value
Mean Polarizability (α_0)	Calculated Value
First-order Hyperpolarizability (β_0)	Calculated Value

Note: The calculated hyperpolarizability of the title compound can be compared with that of a standard NLO material like urea to evaluate its potential.^[8]

Experimental and Computational Protocols

Computational Details

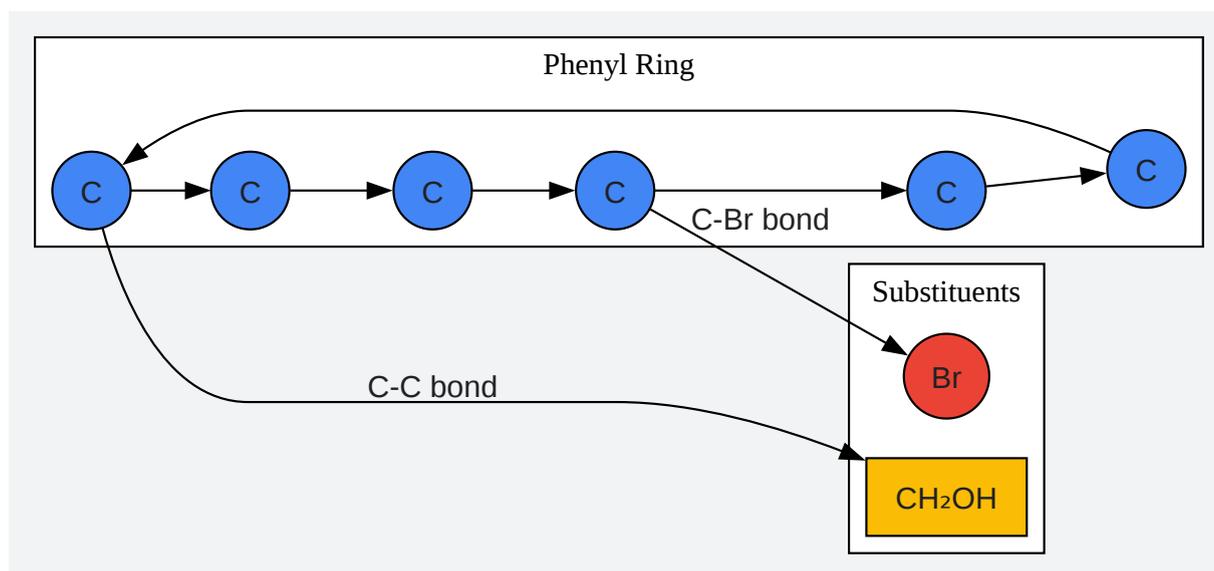
The theoretical calculations referenced in this guide are typically performed using the Gaussian suite of programs. The geometry of **4-Bromobenzyl alcohol** is optimized using Density Functional Theory (DFT) with the B3LYP functional and the 6-311++G(d,p) basis set.^[21] Frequency calculations are then performed at the same level of theory to confirm that the optimized structure corresponds to a local minimum on the potential energy surface and to

obtain the theoretical vibrational frequencies. NMR chemical shifts are calculated using the GIAO method.[9][10] The electronic properties, including HOMO-LUMO energies and NLO properties, are also determined from the optimized geometry. Time-dependent DFT (TD-DFT) is employed for the calculation of electronic absorption spectra.[22][23]

Spectroscopic Measurements

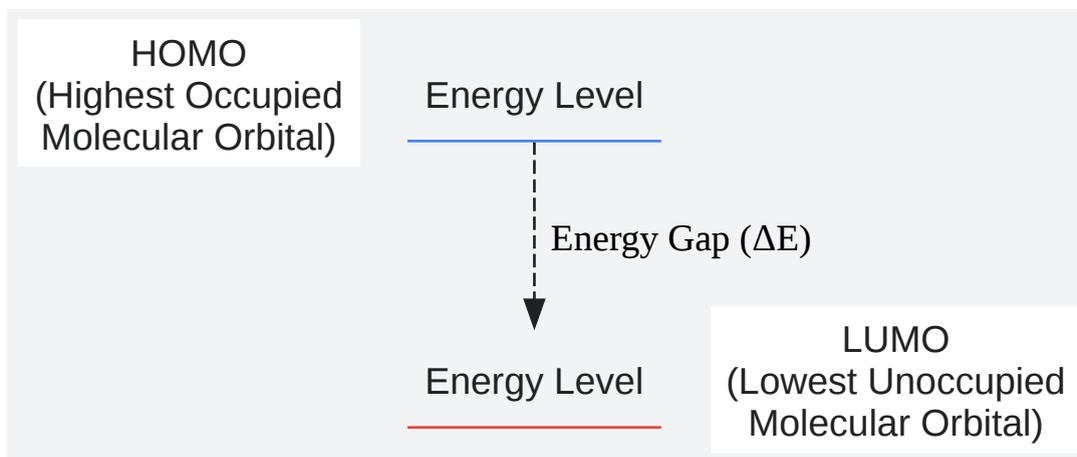
- FT-IR and FT-Raman Spectroscopy: FT-IR spectra are typically recorded using the KBr pellet technique, while FT-Raman spectra are obtained using a laser excitation source.[5][8]
- NMR Spectroscopy: ^1H and ^{13}C NMR spectra are recorded on a spectrometer, typically in a deuterated solvent like CDCl_3 , with TMS as an internal standard.[13]

Visualizations



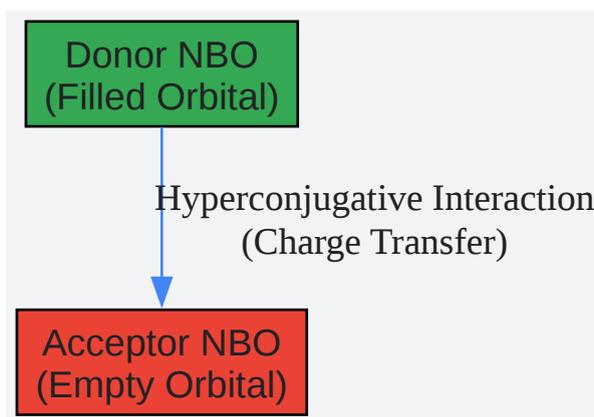
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Caption: Molecular graph of **4-Bromobenzyl alcohol**.



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Caption: HOMO-LUMO energy gap diagram.



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Caption: NBO donor-acceptor interaction.

Conclusion

This technical guide has summarized the key theoretical aspects of **4-Bromobenzyl alcohol**, drawing upon computational studies of the molecule and its close analogs. The presented data and methodologies provide a framework for understanding its structural, vibrational, and electronic properties at a molecular level. Such theoretical investigations are instrumental in predicting the behavior of **4-Bromobenzyl alcohol** in various chemical environments and in guiding the development of new molecules with desired properties for applications in research

and drug development. The synergy between computational and experimental approaches is crucial for advancing our understanding of this important chemical intermediate.

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